molecular formula C9H4Cl2N4 B15077562 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile

3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile

Cat. No.: B15077562
M. Wt: 239.06 g/mol
InChI Key: MMQPRUHHJONZCH-UHFFFAOYSA-N
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Description

3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring, which is further substituted with four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclization of pentaerythritol trichlorohydrin with a non-organic base such as sodium hydroxide . This reaction forms the cyclopropane ring with the chloromethyl groups in place. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar cyclization reactions are scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium azide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with sodium azide can produce azidomethyl derivatives .

Mechanism of Action

The mechanism by which 3,3-Bis(chloromethyl)-1,1,2,2-cyclopropanetetracarbonitrile exerts its effects is primarily through its reactivity with nucleophiles and other reactive species. The chloromethyl groups are particularly reactive, allowing for a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4Cl2N4

Molecular Weight

239.06 g/mol

IUPAC Name

3,3-bis(chloromethyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C9H4Cl2N4/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15/h1-2H2

InChI Key

MMQPRUHHJONZCH-UHFFFAOYSA-N

Canonical SMILES

C(C1(C(C1(C#N)C#N)(C#N)C#N)CCl)Cl

Origin of Product

United States

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